
Methylene Blue trihydrate
Overview
Description
Methylene Blue trihydrate (MBT), with the chemical formula C₁₆H₁₈ClN₃S·3H₂O and CAS No. 7220-79-3, is a phenothiazine derivative widely used as a redox indicator, biological stain, and therapeutic agent . It exhibits a dark green crystalline appearance, a melting point of 190°C, and solubility in water and ethanol . MBT’s planar structure enables strong intermolecular interactions (e.g., π-π stacking and hydrogen bonding), which stabilize its redox-active properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylene Blue trihydrate can be synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate. The reaction typically involves the following steps:
Oxidation: Dimethyl-p-phenylenediamine is oxidized using sodium dichromate in the presence of sulfuric acid.
Condensation: The resulting product undergoes condensation with sodium thiosulfate to form methylene blue.
Crystallization: The crude methylene blue is then purified through crystallization to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced by a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Key Synthetic Pathways:
Step | Reaction Description | Conditions |
---|---|---|
1 | Nitrosation of dimethylaniline | 0°C–2°C, high acidity |
2 | Reduction to p-aminodimethylaniline | Iron powder catalyst |
3 | Oxidation with sodium thiosulfate | 0°C–5°C |
4 | Ring closure with dimethylaniline | Copper sulfate catalyst, boiling |
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The final product is separated from iron and dichromate sludges .
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Alternative methods include electrochemical oxidation of dimethyl-4-phenylenediamine with sulfide ions .
Redox Reactions
This compound exhibits reversible redox activity, functioning as both an electron donor and acceptor:
Redox Mechanisms:
-
Oxidation :
Photochemical Reactions
Methylene blue’s photosensitizing properties enable light-driven reactions:
Light-Activated Processes:
Absorption Peaks :
Incompatible Reactions and Decomposition
This compound reacts hazardously under specific conditions:
Hazardous Reactions:
Reactant | Conditions | Products |
---|---|---|
Strong oxidizers (e.g., dichromates) | High heat | |
Alkali metal iodides | Ambient | Double salts |
Reducing agents (e.g., Zn/H⁺) | Acidic | Reversible decolorization |
Thermal Decomposition :
Biological Redox Interactions
This compound modulates cellular redox states:
In Vivo Effects:
System | Reaction | Consequence |
---|---|---|
Erythrocytes | Oxidizes hemoglobin to methemoglobin | Dose-dependent anemia |
Mitochondria | Bypasses complex I/III in electron transport chain | Enhances ATP synthesis |
Dose-Dependent Paradox :
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Low doses (<2 mg/kg): Antioxidant via NADPH-quinone oxidoreductase .
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High doses (>4 mg/kg): Pro-oxidant, inducing methemoglobinemia .
Analytical and Diagnostic Reactions
Methylene blue’s chromogenic properties enable analytical applications:
Spectrophotometric Use:
Parameter | Value |
---|---|
(visible light) | 664–668 nm |
Molar extinction coefficient () | 95,000 L/mol·cm |
Derivatization Reactions :
Stability Profile
Factor | Effect |
---|---|
pH < 4 | Forms acidic solutions |
Light | Accelerates decomposition |
Oxidizing environments | Rapid degradation |
Scientific Research Applications
Biomedical Applications
Methylene blue trihydrate is primarily recognized for its therapeutic properties in medical settings. Below are key applications:
Treatment of Methemoglobinemia
Methylene blue is FDA-approved for treating acquired methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues. The compound acts as a reducing agent, converting methemoglobin back to hemoglobin .
Antimicrobial Properties
MBT has been employed as a bacteriological stain and antiseptic, particularly in urinary tract infections. Its ability to inhibit bacterial growth makes it valuable in clinical settings .
Neuroprotective Effects
Recent studies indicate that MBT may have neuroprotective properties, particularly in models of brain injury. It has been shown to reduce inflammation and protect against oxidative stress by enhancing mitochondrial function in neuronal cells .
Chemical and Biological Research
This compound serves as a crucial reagent in various chemical and biological experiments.
Staining Agent
MBT is widely used as a biological stain for nucleic acids and cellular components due to its fluorescent properties. It allows for visualization during microscopy .
Redox Indicator
In analytical chemistry, MBT functions as a redox indicator in titrations, providing visual cues during reactions involving oxidation-reduction processes .
Enzyme Inhibition Studies
Methylene blue acts as an inhibitor of guanylate cyclase and other enzymes, which makes it useful in studying enzyme kinetics and mechanisms .
Toxicological Studies
Although this compound has many beneficial applications, it is also important to consider its toxicological profile.
Carcinogenicity Studies
Research conducted by the National Cancer Institute indicated potential carcinogenic effects in long-term studies involving animal models. Notably, increased incidences of pancreatic lesions were observed in male rats exposed to higher doses over extended periods .
Acute Toxicity
Acute toxicity studies have shown that high doses can lead to methemoglobinemia and other hematological changes in both rats and mice .
Case Studies
Case Study 1: Neuroprotective Effects in Stroke Models
A study demonstrated that methylene blue administration reduced brain edema and inflammatory cytokine levels in rat models of stroke, suggesting its potential use as a neuroprotective agent following cerebral ischemia .
Case Study 2: Efficacy against Bacterial Infections
Clinical trials have shown that methylene blue can effectively reduce bacterial load in urinary tract infections when used as an adjunct therapy alongside standard antibiotics .
Mechanism of Action
Methylene Blue trihydrate exerts its effects through several mechanisms:
Redox Reactions: It acts as an electron donor or acceptor in redox reactions.
Inhibition of Tau Filament Formation: It inhibits the aggregation of tau proteins, which is beneficial in the treatment of neurodegenerative diseases.
Binding to Muscarinic Receptors: It binds to the M2 subtype of muscarinic receptors, exhibiting antimuscarinic effects
Comparison with Similar Compounds
Below is a comparative analysis of MBT with structurally related thiazine dyes and other phenothiazines:
Table 1: Chemical and Functional Properties
Table 2: Toxicity and Stability
Research Findings and Differentiation
(a) DNA Interaction Mechanisms
MBT intercalates into DNA base pairs, increasing inter-base distance by 2–3 Å, with preferential binding to AA-TT pairs via charge transfer (binding energy: −28.5 kcal/mol) . In contrast, Azure A exhibits weaker intercalation due to reduced π-π stacking capacity .
(b) Adsorption Efficiency
Hydroxy-ferrum cross-linked rectorite adsorbs MBT at 163.67 mg/g, outperforming activated carbon (typical capacity: ~100 mg/g) . This is attributed to MBT’s cationic nature and strong affinity for negatively charged substrates.
(c) Species-Specific Toxicity
Mice are more sensitive than rats to MBT-induced anemia, with hemoglobin dropping by 30% in mice vs. 15% in rats at 200 mg/kg doses . Splenic hematopoiesis and liver hemosiderin deposits are prominent in mice .
Biological Activity
Methylene Blue trihydrate (MBT), a synthetic dye and medication, has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of MBT, focusing on its mechanisms of action, therapeutic uses, and associated research findings.
This compound is a thiazine dye with the chemical formula and a molecular weight of 373.9 g/mol. It is soluble in water and alcohol but insoluble in ether . Its primary mechanisms of action include:
- Inhibition of Nitric Oxide Synthase (NOS) : MBT acts as an inhibitor of NOS, which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes .
- Antioxidant Properties : MBT has been shown to reduce oxidative stress by acting as an electron acceptor, thereby protecting cells from damage caused by reactive oxygen species (ROS) .
- Binding to Tau Protein : In neurodegenerative diseases like Alzheimer's, MBT inhibits tau filament formation by oxidizing cysteine residues, which helps maintain tau in its monomeric form .
Biological Applications
This compound has several notable applications in biology and medicine:
- Treatment of Methemoglobinemia : MBT is commonly used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively. It converts methemoglobin back to hemoglobin by acting as a reducing agent .
- Antimicrobial Activity : Studies have indicated that MBT exhibits antimicrobial properties against various pathogens, including bacteria and fungi .
- Staining Agent : In histology, MBT serves as a biological stain for visualizing cellular structures under a microscope .
Toxicological Studies
Research into the toxicity and carcinogenic potential of MBT has been extensive. A two-year carcinogenicity study revealed that high doses of MBT led to significant health issues in laboratory animals:
- Hematological Effects : Doses greater than 50 mg/kg resulted in methemoglobinemia and regenerative Heinz body anemia, indicating red blood cell damage .
- Tumor Development : Increased incidences of tumors were observed in male rats, including pancreatic islet tumors and malignant lymphomas in both sexes .
Summary of Toxicological Findings
Study Duration | Species | Dose (mg/kg) | Observed Effects |
---|---|---|---|
1 Month | Rats | 0, 125, 250, 500, 1000, 2000 | Weight loss, methemoglobinemia |
3 Months | Rats | 0, 25, 50, 100, 200 | Anemia, spleen enlargement |
2 Years | Rats | 0, 5, 25, 50 | Tumor development |
2 Years | Mice | 0, 2.5, 12.5, 25 | Increased survival at higher doses |
Case Studies
Several case studies highlight the clinical efficacy of this compound:
- A multicenter retrospective chart review demonstrated that all patients treated with MBT for methemoglobinemia experienced a decrease in methemoglobin levels by at least 50% within one hour post-treatment .
- In cases involving Alzheimer's disease models in mice, administration of MBT resulted in reduced insoluble tau levels and improved cognitive function .
Q & A
Basic Research Questions
Q. What are the critical considerations for standardizing methylene blue adsorption experiments in aqueous solutions?
- Methodological Answer : Adsorption experiments require precise control of pH (adjusted with 0.1 M HCl/NaOH), dye concentration (e.g., 1 g/L stock solution), and temperature. Use UV-Vis spectroscopy at λabs = 661 nm for quantification. Ensure consistent adsorbent mass-to-solution ratios and equilibration times. Validate adsorption models (e.g., Langmuir or Freundlich) with triplicate measurements to account for variability .
Q. How should researchers handle and store methylene blue trihydrate to ensure safety and stability?
- Methodological Answer : Store in airtight containers at +20°C, protected from light and moisture. Use PPE (gloves, goggles) to avoid skin/eye contact (GHS Category 2/2A). For spills, avoid dust generation and use ethanol-compatible absorbents. Monitor stability via thermogravimetric analysis (TGA) to detect hydration state changes .
Q. What analytical techniques are essential for characterizing methylene blue hydrates?
- Methodological Answer : Use X-ray powder diffraction (XRPD) for crystal structure identification, differential scanning calorimetry (DSC) for phase transitions, and dynamic vapor sorption (DVS) to study hydration/dehydration kinetics. Infrared spectroscopy (ATR-IR) can differentiate hydrate forms via O-H and N-H stretching bands .
Advanced Research Questions
Q. How do hydration state discrepancies (e.g., trihydrate vs. other hydrates) impact research reproducibility and data interpretation?
- Methodological Answer : Commercial "trihydrate" often contains variable hydration states. Use solution calorimetry (SolCal) and TGA to quantify water content. Cross-reference with pharmacopeial assays (e.g., USP methods) for purity validation. Report hydration state explicitly in methods to avoid misinterpretation of molar calculations (e.g., molecular weight ranges from 319.86 anhydrous to 373.90 trihydrate) .
Q. What strategies resolve contradictions in adsorption isotherm data for methylene blue across studies?
- Methodological Answer : Discrepancies arise from pH-dependent charge interactions (methylene blue is cationic at pH > 3) and adsorbent surface heterogeneity. Conduct zeta potential measurements to characterize adsorbent surfaces. Compare isotherm models (Langmuir vs. BET) with error analysis (e.g., R<sup>2</sup> > 0.95). Replicate experiments under controlled humidity to minimize hydration effects .
Q. How can researchers mitigate the influence of methylene blue’s redox activity on experimental outcomes in biochemical assays?
- Methodological Answer : Pre-treat solutions with antioxidants (e.g., ascorbic acid) to stabilize redox state. Use cyclic voltammetry to monitor reduction potential (E1/2 ≈ -0.25 V vs. SCE). Validate results with alternative dyes (e.g., toluidine blue) to confirm specificity. Control oxygen levels via nitrogen purging to prevent auto-oxidation .
Q. What experimental conditions govern hydrate phase transitions in methylene blue, and how can they be controlled?
- Methodological Answer : Hydrate stability depends on water activity (aw) and temperature. Use DVS to map stability domains (e.g., dihydrate stable at aw = 0.3–0.5, 25°C). For synthesis, equilibrate suspensions at target humidity (e.g., saturated salt solutions). Monitor transitions in situ with variable-temperature XRPD .
Q. How do impurities (e.g., Azure B/C) affect methylene blue’s performance in photodynamic therapy research?
- Methodological Answer : Quantify impurities via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water). Azure B/C increase nonspecific phototoxicity; use USP-grade methylene blue (≥95% purity). Validate biological assays with impurity-spiked controls to establish dose-response thresholds .
Q. Tables for Key Data
Table 1: Hydration States and Stability Ranges of Methylene Blue
Table 2: Key Physicochemical Properties of this compound
Properties
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKWCBBOMKCUKX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150645-86-6, 39612-13-0 | |
Record name | Poly(methylene blue) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |
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Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |
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DSSTOX Substance ID |
DTXSID0023296 | |
Record name | Methylene blue | |
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Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |
Record name | Methylene blue | |
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Solubility |
In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |
Record name | Methylene blue | |
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Vapor Pressure |
0.00000013 [mmHg] | |
Record name | Methylene blue | |
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Mechanism of Action |
* Main mechanism of action involves inhibition of nitric oxide synthase and guanylate cyclase. * In Alzheimers Disease: a mechanistic study found that methylene blue oxidizes cysteine sulfhydryl groups on tau to keep tau monomeric. One preclinical treatment study in tauopathy mice reported anti-inflammatory or neuroprotective effects mediated by the Nrf2/antioxidant response element (ARE); another reported insoluble tau reduction and a learning and memory benefit when given early. * In Methemoglobinemia: Methylene Blue acts by reacting within RBC to form leukomethylene blue, which is a reducing agent of oxidized hemoglobin converting the ferric ion (fe+++) back to its oxygen-carrying ferrous state(fe++). * As antimalarial agent: Methylene Blue, a specific inhibitor of P.falciparum glutathione reductase has the potential to reverse CQ resistance and it prevents the polymerization of haem into haemozoin similar to 4-amino-quinoline antimalarials. * For ifosfamide induced neurotoxicity: Methylene blue functions as an alternate electron acceptor. It acts to reverse the NADH inhibition caused by gluconeogenesis in the liver while blocking the transformation of chloroethylamine into chloroacetaldehyde. In addition, it inhibits various amine oxidase activities, which also prevents the formation of chloroacetaldehyde., The mechanism of modulation of cyclic guanosine monophosphate accumulation by methylene blue, a putative inhibitor of soluble guanylate cyclase, was investigated in cultured rabbit pulmonary arterial smooth muscle cells. Control or methylene blue pretreated rabbit pulmonary arterial smooth muscle were stimulated with sodium nitroprusside, nitrosothiols or endothelium derived relaxing factor released basally from bovine pulmonary arterial endothelial cells, in short term cocultures. The putative endothelium-derived relaxing factor, S-nitroso-L-cysteine, a stab1e deaminated analog of S-nitroso-L-cysteine, S-nitroso-3-mercaptoproprionic acid and sodium nitroprusside produced concentration-dependent (1-100 uM) increase (1.5- to 12-fold) in rabbit pulmonary arterial smooth muscle cells cyclic guanosine monophospate levels. Methylene blue pretreatment inhibited S-nitroso-L-cysteine and sodium nitroprusside induced cyclic guanosine monophosphate accumulation by 51% to 100%, but S-nitroso-3-mercaptoproprionic acid mediated responses were not altered by methylene blue. The inhibition profile of methylene blue on nitrovasodilator induced cyclic guanosine monophosphate accumulation was quantitatively reproduced by extracellular generation of superoxide anion with xanthine (100 uM) and xanthine oxidase (5 mU). Similarly to methylene blue pretreatment, superoxide anion generation had no effects on base-line cyclic guanosine phosphate levels or cyclic guanosine phosphate responses elicited by S-nitroso-3-mercaptoproprionic acid. Furthermore, methylene blue induced a dose and time dependent generation of superoxide anion from rabbit pulmonary arterial smooth muscle cells, as evidenced from spectrophotometric determination of cytochrome c reduction. Inhibition of cyclic guanosine monophosphate accumulation in response to S-nitroso-L-cysteine and sodium nitroprusside by methylene blue was completely prevented by superoxide dismutase but not catalase. Selective pretreatment of endothelial cells with methylene blue before co-culture with untreated rabbit pulmonary arterial smooth muscle produced a reduction in rabbit pulmonary arterial smooth muscle cyclic guanosine monophosphate levels of a magnitude comparable with that seen in cocultures of methylene blue pretreated rabbit pulmonary arterial smooth muscle with untreated endothelial cells, and which was partially prevented by superoxide dismutase. | |
Record name | Methylene blue | |
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Impurities |
3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |
Record name | Methylene blue | |
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Color/Form |
Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |
CAS No. |
61-73-4, 7220-79-3, 97130-83-1 | |
Record name | Methylene blue | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
100-110 °C (decomposes) | |
Record name | Methylene blue | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09241 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methylene blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.